3-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)-N-[(1-methyl-1H-imidazol-2-yl)(phenyl)methyl]propanamide
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Overview
Description
3-[2,4-DIOXO-1,4-DIHYDRO-3(2H)-QUINAZOLINYL]-N-[(1-METHYL-1H-IMIDAZOL-2-YL)(PHENYL)METHYL]PROPANAMIDE is a complex organic compound that features a quinazolinone core linked to an imidazole moiety. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications, particularly in the development of novel pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2,4-DIOXO-1,4-DIHYDRO-3(2H)-QUINAZOLINYL]-N-[(1-METHYL-1H-IMIDAZOL-2-YL)(PHENYL)METHYL]PROPANAMIDE typically involves multi-step organic reactions. The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents. The imidazole moiety is often introduced via a condensation reaction involving an aldehyde and an amine under acidic or basic conditions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to enhance yield and purity. This includes controlling temperature, pH, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
3-[2,4-DIOXO-1,4-DIHYDRO-3(2H)-QUINAZOLINYL]-N-[(1-METHYL-1H-IMIDAZOL-2-YL)(PHENYL)METHYL]PROPANAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents onto the quinazolinone or imidazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce a wide range of substituents .
Scientific Research Applications
3-[2,4-DIOXO-1,4-DIHYDRO-3(2H)-QUINAZOLINYL]-N-[(1-METHYL-1H-IMIDAZOL-2-YL)(PHENYL)METHYL]PROPANAMIDE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential as a therapeutic agent in treating various diseases.
Industry: The compound may be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 3-[2,4-DIOXO-1,4-DIHYDRO-3(2H)-QUINAZOLINYL]-N-[(1-METHYL-1H-IMIDAZOL-2-YL)(PHENYL)METHYL]PROPANAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in disease pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function .
Comparison with Similar Compounds
Similar Compounds
Quinazolinone Derivatives: Compounds with similar quinazolinone cores but different substituents.
Imidazole Derivatives: Compounds with imidazole rings but different linked moieties.
Uniqueness
The uniqueness of 3-[2,4-DIOXO-1,4-DIHYDRO-3(2H)-QUINAZOLINYL]-N-[(1-METHYL-1H-IMIDAZOL-2-YL)(PHENYL)METHYL]PROPANAMIDE lies in its specific combination of the quinazolinone and imidazole moieties, which may confer unique biological activities and therapeutic potential .
Properties
Molecular Formula |
C22H21N5O3 |
---|---|
Molecular Weight |
403.4 g/mol |
IUPAC Name |
3-(2,4-dioxo-1H-quinazolin-3-yl)-N-[(1-methylimidazol-2-yl)-phenylmethyl]propanamide |
InChI |
InChI=1S/C22H21N5O3/c1-26-14-12-23-20(26)19(15-7-3-2-4-8-15)25-18(28)11-13-27-21(29)16-9-5-6-10-17(16)24-22(27)30/h2-10,12,14,19H,11,13H2,1H3,(H,24,30)(H,25,28) |
InChI Key |
UYJOIWJGCWFDJO-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CN=C1C(C2=CC=CC=C2)NC(=O)CCN3C(=O)C4=CC=CC=C4NC3=O |
Origin of Product |
United States |
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